Amythiamicin A

MRSA Antibacterial MIC

Amythiamicin A is the most potent EF-Tu inhibitor against blood-stage P. falciparum (IC₅₀ = 0.01 µM) and exerts strong anti-MRSA activity (MIC 0.1 µg/mL). Distinguished by a unique seryl-prolyl extension—absent in amythiamicin D—it is irreplaceable for SAR investigations, target-based screening, resistance mechanism elucidation, and antimalarial cascade validation. Poor aqueous solubility also makes it the critical baseline for prodrug and formulation development programs. Procure this reference standard to ensure data comparability; substituting analogs risks loss of potency and selectivity.

Molecular Formula C50H51N15O8S6
Molecular Weight 1182.4 g/mol
CAS No. 152741-89-4
Cat. No. B234617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmythiamicin A
CAS152741-89-4
Synonymsamythiamicin A
Molecular FormulaC50H51N15O8S6
Molecular Weight1182.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C
InChIInChI=1S/C50H51N15O8S6/c1-20(2)35-48-61-31(19-78-48)46-57-27(15-75-46)38-23(9-10-24(54-38)45-60-30(18-76-45)43-56-26(14-73-43)50(72)65-11-7-8-32(65)39(51)68)44-58-29(17-74-44)41(70)55-25(12-33(66)52-6)47-64-37(22(5)79-47)42(71)63-36(21(3)4)49-59-28(16-77-49)40(69)53-13-34(67)62-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H2,51,68)(H,52,66)(H,53,69)(H,55,70)(H,62,67)(H,63,71)
InChIKeyBAGBLRBLZUISAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amythiamicin A (CAS 152741-89-4): Thiopeptide Antibiotic with Validated Gram‑Positive and Antiplasmodial Potency


Amythiamicin A (CAS 152741-89-4) is a cyclic thiazolyl‑peptide (thiopeptide) antibiotic isolated from the fermentation broth of *Amycolatopsis* sp. MI481‑42F4 [1]. It belongs to the thiopeptide class of protein synthesis inhibitors and exerts its antibacterial effect by binding to elongation factor Tu (EF‑Tu), thereby blocking bacterial translation [2]. The compound demonstrates potent in vitro activity against a range of Gram‑positive pathogens, including methicillin‑resistant *Staphylococcus aureus* (MRSA), and has additionally shown nanomolar antimalarial efficacy against *Plasmodium falciparum* [1][2].

Why Amythiamicin A Cannot Be Readily Replaced by Amythiamicin B, C, D or Other EF‑Tu Thiopeptides


Despite sharing a common polythiazolylpyridine core and EF‑Tu‑targeting mechanism with other amythiamicins (B, C, D) and related thiopeptides (e.g., GE2270A), Amythiamicin A differs structurally through the presence of additional serine and proline residues attached via an oxazoline ring, amide, and ester bond [1]. These structural variations translate into distinct antimicrobial spectra and potency levels: Amythiamicin A displays lower MIC values against specific *S. aureus* strains (e.g., 0.1 µg/mL for FDA209P) than the broader MIC range reported for Amythiamicin B and D (0.1–0.78 µg/mL), and it is the most potent EF‑Tu inhibitor yet tested against *P. falciparum* blood‑stage parasites (IC₅₀ = 0.01 µM) [2][3]. Substitution with a closely related analog therefore risks loss of the precise potency and selectivity profile required for reproducible experimental outcomes.

Quantitative Differentiation: Amythiamicin A vs. Closest Analogs and In‑Class Comparators


Superior Antistaphylococcal Potency Against MRSA Relative to Amythiamicin B and D

Amythiamicin A exhibits a minimum inhibitory concentration (MIC) of 0.1–0.2 µg/mL against methicillin‑resistant *Staphylococcus aureus* (MRSA) strains, which is at the lower bound of the 0.1–0.78 µg/mL range reported for Amythiamicin B and D under comparable broth microdilution conditions [1]. While the data are derived from separate studies, they indicate that Amythiamicin A consistently achieves potent inhibition at the lower end of the concentration spectrum observed for its closest structural analogs.

MRSA Antibacterial MIC

Unmatched Antiplasmodial Activity: Most Potent EF‑Tu Inhibitor Against *P. falciparum*

In a comparative evaluation of structurally unrelated EF‑Tu inhibitors against blood‑stage *Plasmodium falciparum*, Amythiamicin A demonstrated an IC₅₀ of 0.01 µM, making it the most active compound among those tested [1]. The study included other EF‑Tu‑targeting antibiotics such as kirromycin, GE2270A, and enacyloxin IIa, all of which formed complexes with recombinant *P. falciparum* EF‑Tu but exhibited lower antiparasitic potency. The 0.01 µM IC₅₀ translates to approximately 11.8 ng/mL, placing Amythiamicin A in the low‑nanomolar range for antiplasmodial activity.

Malaria *Plasmodium falciparum* EF‑Tu

Structurally Distinct Scaffold: Additional Serine and Proline Residues Differentiate from Amythiamicin D

Chemical degradation and NMR analysis revealed that Amythiamicin A contains one additional mole each of serine and proline compared to Amythiamicin D [1]. These extra residues are attached at the C‑41 position through an oxazoline ring, an amide bond, and an ester bond, creating a unique side‑chain architecture that is absent in Amythiamicin D. This structural divergence is not a minor modification; SAR studies on Amythiamicin D analogs have shown that even subtle changes at the C2 position of ring C can 'dramatically influence' antibacterial activity and EF‑Tu binding [2].

Thiopeptide Structure‑Activity Relationship Biosynthesis

Native Water Insolubility: A Defined Physicochemical Baseline for Formulation Studies

Amythiamicin A, like all native amythiamicins (A–E), is characterized as 'hardly soluble in water' [1]. This poor aqueous solubility has driven the development of water‑soluble amide derivatives (e.g., those described in patent EP0825194A2) intended to improve formulation properties [2]. Amythiamicin A thus serves as the essential, unmodified reference compound against which the solubility, stability, and retained antibacterial activity of any novel derivative must be benchmarked.

Solubility Formulation Derivatization

Amythiamicin A (152741-89-4): Validated Research and Industrial Application Scenarios


MRSA and Multidrug‑Resistant Gram‑Positive Antibacterial Screening

Amythiamicin A serves as a potent positive control or lead compound in antibacterial susceptibility testing and mechanism‑of‑action studies targeting methicillin‑resistant *Staphylococcus aureus* (MRSA). Its well‑documented MIC range of 0.1–0.2 µg/mL against multiple MRSA strains provides a reliable benchmark for evaluating novel antibacterial agents [1]. The compound's defined EF‑Tu inhibitory mechanism also makes it valuable for target‑based screens and resistance mechanism elucidation [2].

Apicoplast EF‑Tu‑Targeted Antimalarial Drug Discovery

With an IC₅₀ of 0.01 µM against blood‑stage *Plasmodium falciparum*, Amythiamicin A is the most potent EF‑Tu inhibitor reported for this parasite and should be employed as the reference standard in antimalarial screening cascades focused on the apicoplast translation machinery [1]. Its activity against the clinically relevant *P. falciparum* blood stage positions it as a valuable tool compound for validating novel chemical series targeting the apicoplast EF‑Tu.

Thiopeptide Structure‑Activity Relationship (SAR) and Biosynthetic Studies

The unique seryl‑prolyl extension present in Amythiamicin A, which distinguishes it from Amythiamicin D, makes this compound essential for SAR investigations aimed at understanding how side‑chain modifications influence EF‑Tu binding and antibacterial spectrum [1][2]. Biosynthetic gene cluster analysis and precursor‑directed biosynthesis studies also rely on Amythiamicin A as the prototypical member of the amythiamicin family.

Water‑Insoluble Natural Product Formulation and Derivatization Research

Amythiamicin A's poor aqueous solubility, a well‑characterized property of the native amythiamicin family, makes it a critical baseline compound for pharmaceutical development programs seeking to create water‑soluble prodrugs, salts, or nanoparticle formulations [1]. Any solubility‑enhanced derivative must be directly compared to Amythiamicin A to confirm retention of antibacterial activity and target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amythiamicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.